REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:8]([CH2:10][NH2:11])[OH:9]>O>[OH:9][CH2:8][CH2:10][NH:11][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=CC1
|
Name
|
|
Quantity
|
34.89 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
cupric sulfate
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with chloroform
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated out
|
Type
|
ADDITION
|
Details
|
To the aqueous solution was added an aqueous solution of potassium carbonate (22 g)
|
Type
|
EXTRACTION
|
Details
|
extracted with a mixed solvent of chloroform and ethanol (1:1)
|
Type
|
CUSTOM
|
Details
|
The extract was evaporated
|
Type
|
ADDITION
|
Details
|
The fractions containing an object compound
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 27.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |